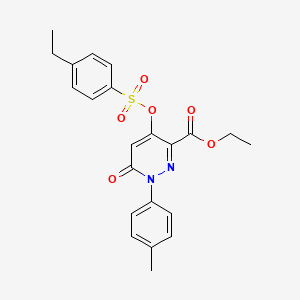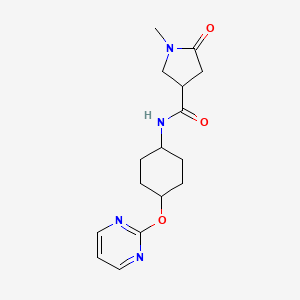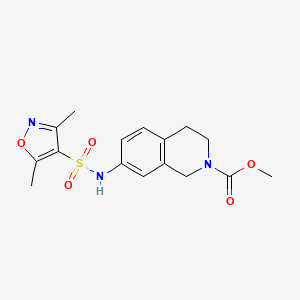![molecular formula C13H17N3O3 B2964596 3-[2-(4-Aminophenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione CAS No. 1099601-11-2](/img/structure/B2964596.png)
3-[2-(4-Aminophenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[2-(4-Aminophenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione” is a chemical compound with the CAS Number: 1099601-11-2 . It has a molecular weight of 263.3 and its IUPAC name is 3-[2-(4-aminophenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17N3O3/c1-13(2)11(17)16(12(18)15-13)7-8-19-10-5-3-9(14)4-6-10/h3-6H,7-8,14H2,1-2H3, (H,15,18) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 263.3 . Other physical and chemical properties such as boiling point, melting point, and solubility are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Precursor for Dual GK and PPARγ Activators
This compound serves as a building synthon for the synthesis of novel dual hypoglycemic agents. These agents can target both glucokinase (GK) and peroxisome proliferator-activated receptor gamma (PPARγ), which are crucial for the regulation of glucose levels and lipid metabolism, respectively .
X-ray Crystallography Studies
The compound’s crystalline form allows for detailed structural analysis using X-ray crystallography. This is essential for understanding the molecular geometry and the arrangement of atoms within the compound, which can inform the design of related pharmaceutical agents .
Hirshfeld Surface Analysis
Hirshfeld surface analysis is used to investigate the intermolecular interactions within the crystal structure of the compound. This analysis can reveal information about the compound’s stability and potential binding interactions, which is valuable for drug design and development .
Density Functional Theory (DFT) Studies
DFT studies enable the computation of various quantum chemical parameters of the compound. These parameters can predict the compound’s reactivity, stability, and electronic properties, which are important for its application in medicinal chemistry .
Synthesis of Hypoglycemic Agents
The compound can be synthesized through a facile and efficient method, making it a viable precursor for the development of hypoglycemic agents. These agents are used to lower blood sugar levels in the treatment of diabetes .
UV/Vis Spectroscopy Analysis
The experimental UV/Vis spectra of the compound show distinct bands, which can be calculated and analyzed using time-dependent DFT methods. This analysis is crucial for understanding the electronic transitions and could be applied in the development of optical sensors or probes .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-[2-(4-aminophenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-13(2)11(17)16(12(18)15-13)7-8-19-10-5-3-9(14)4-6-10/h3-6H,7-8,14H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOCWNJYSRJWEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CCOC2=CC=C(C=C2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-Aminophenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol](/img/structure/B2964515.png)
![2-(2-(4-methoxyphenyl)-2-oxoethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2964516.png)



![2-{[(1-Cyanocyclohexyl)(methyl)carbamoyl]methoxy}-4-methoxybenzamide](/img/structure/B2964524.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2964527.png)
![N-[[1-(4-Methoxyphenyl)triazol-4-yl]methyl]thiadiazole-4-carboxamide](/img/structure/B2964528.png)

![4-[5-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]benzoic acid](/img/structure/B2964531.png)
![3-(3-hydroxypropyl)-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2964535.png)